KetoBisoprololHydrochloride

Description

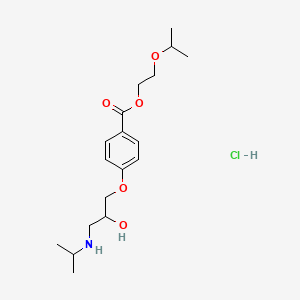

KetoBisoprololHydrochloride is a synthetic β1-adrenergic receptor antagonist (beta-blocker) derived from bisoprolol, a well-characterized cardioselective agent used in hypertension and heart failure. Its molecular structure includes a ketone functional group, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

CAS No. |

1346603-26-6 |

|---|---|

Molecular Formula |

C₁₈H₃₀ClNO₅ |

Molecular Weight |

375.89 |

IUPAC Name |

2-propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride |

InChI |

InChI=1S/C18H29NO5.ClH/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4;/h5-8,13-14,16,19-20H,9-12H2,1-4H3;1H |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O.Cl |

Synonyms |

4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-Benzoic Acid 2-(1-methylethoxy)ethyl Ester Hydrochloride; 2-Isopropoxyethyl-4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzoate Hydrochloride; _x000B_Bisoprolol Ester Hydrochloride Impurity |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KetoBisoprololHydrochloride typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

KetoBisoprololHydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine products, and substituted benzoate esters. These products can be further utilized in various applications, including pharmaceuticals and chemical research .

Scientific Research Applications

KetoBisoprololHydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.

Mechanism of Action

The mechanism of action of KetoBisoprololHydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The hydroxy and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparative Pharmacokinetics with Similar Compounds

Absorption and Bioavailability

Beta-blockers like bisoprolol fumarate and metoprolol succinate exhibit high oral bioavailability (≥80%) due to minimal first-pass metabolism. However, lipophilicity could reduce dissolution rates, necessitating formulation adjustments such as bilayer floating tablets to prolong gastric retention .

Metabolism and Elimination

KetoBisoprololHydrochloride is hypothesized to undergo hepatic oxidation via CYP2D6, similar to bisoprolol, but its ketone group might slow metabolic clearance. In contrast, prilocaine hydrochloride () is metabolized rapidly by plasma esterases, highlighting structural influences on elimination pathways. Comparative half-life data are speculative but may align with bisoprolol’s 9–12 hours, outperforming shorter-acting agents like doxorubicin hydrochloride ().

Table 1: Pharmacokinetic Comparison of Hydrochloride Derivatives

| Parameter | KetoBisoprololHydrochloride* | Bisoprolol Fumarate | Metoprolol Succinate |

|---|---|---|---|

| Bioavailability (%) | ~85 (estimated) | 88 | 95 |

| Half-life (hours) | 10–14 (predicted) | 9–12 | 3–7 |

| Primary Metabolism | CYP2D6 (hypothesized) | CYP3A4 | CYP2D6 |

| Renal Excretion (%) | 50–60 (estimated) | 50 | <5 |

*Extrapolated from structural analogs and hydrochloride salt data .

Mechanism of Action

KetoBisoprololHydrochloride selectively inhibits β1-adrenergic receptors, akin to bisoprolol, reducing cardiac output and renin release. This contrasts with non-selective agents like propranolol hydrochloride, which antagonize β2 receptors, increasing bronchospasm risk .

Adverse Effects and Stability

Hydrochloride salts generally improve stability and shelf life, as demonstrated by amitriptyline hydrochloride () and dosulepin hydrochloride (), which retain >95% potency under accelerated stability testing. KetoBisoprololHydrochloride’s formulation challenges may resemble those of clindamycin hydrochloride (), requiring pH optimization to prevent degradation.

Table 2: Adverse Reaction Profiles

| Compound | Common Adverse Effects | Unique Risks |

|---|---|---|

| KetoBisoprololHydrochloride* | Bradycardia, fatigue | Hypothetical CNS penetration (due to lipophilicity) |

| Bisoprolol Fumarate | Dizziness, hypotension | Low bronchoconstriction risk |

| Metoprolol Succinate | Bronchospasm, insomnia | Higher β2 activity |

*Inferred from structural analogs .

Regulatory and Analytical Considerations

Guidelines for hydrochloride-based injectables () emphasize stringent impurity profiling, as seen in prilocaine hydrochloride (), which mandates testing for o-toluidine derivatives. RP-HPLC methods validated for amitriptyline hydrochloride () could be adapted for KetoBisoprololHydrochloride quantification, ensuring compliance with FDA standards for liposomal formulations ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.